molecular formula C13H18N2O2S B2694719 2-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 950125-53-8

2-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2694719
CAS No.: 950125-53-8
M. Wt: 266.36
InChI Key: BITSGMFLKBOTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline derivative characterized by a pyrrolidine sulfonyl group at the 2-position of the tetrahydroisoquinoline scaffold. This compound belongs to a broader class of bioactive molecules with structural and functional similarities to neuroactive and pharmacologically relevant isoquinoline derivatives. Its synthesis typically involves sulfonylation reactions between pyrrolidine sulfonyl precursors and tetrahydroisoquinoline intermediates, as exemplified in analogous synthetic pathways for related sulfonamide derivatives .

Properties

IUPAC Name

2-pyrrolidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,14-8-3-4-9-14)15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITSGMFLKBOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a β-phenylethylamine derivative with an aldehyde.

    Introduction of the Pyrrolidine Ring: The tetrahydroisoquinoline core is then reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidine ring.

    Sulfonylation: Finally, the sulfonyl group is introduced by reacting the pyrrolidine nitrogen with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group or aromatic hydrogen atoms.

Scientific Research Applications

Structural Characteristics

The molecular formula for 2-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is C14H18N2O4SC_{14}H_{18}N_{2}O_{4}S with a molecular weight of approximately 310.37 g/mol. Understanding its chemical structure is crucial for elucidating its biological activity and potential applications.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,1-a]isoquinoline derivatives as anticancer agents. These compounds exhibit significant cytotoxic activity against various cancer cell lines and function as topoisomerase inhibitors, which are essential for DNA replication and repair processes in cancer cells. The review by García Maza et al. emphasizes the structure-activity relationships (SARs) of these compounds and their promising role in cancer therapy .

Orexin Receptor Antagonism

The compound has been investigated for its potential as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The modulation of orexin receptors by this compound may offer therapeutic avenues for treating sleep disorders and obesity . The patent literature indicates that derivatives of tetrahydroisoquinoline can be effective in managing conditions related to orexin signaling .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. By targeting specific pathways involved in neurodegeneration, it could potentially be used to develop treatments for disorders such as Alzheimer's disease or Parkinson's disease. Further studies are needed to elucidate these effects and their underlying mechanisms.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityCytotoxic effects on cancer cell lines; topoisomerase inhibition
Orexin Receptor AntagonismPotential treatment for sleep disorders and obesity
Neuroprotective EffectsPossible application in neurodegenerative diseasesOngoing research

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolo[2,1-a]isoquinoline derivatives demonstrated their efficacy against triple-negative breast cancer cells. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . This highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Case Study 2: Orexin Receptor Modulation

In preclinical trials, the administration of this compound showed promise in reducing hyperphagia (excessive eating) in animal models. This effect was linked to its antagonistic action on orexin receptors, suggesting a novel approach to managing obesity-related conditions .

Mechanism of Action

The mechanism of action of 2-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include:

Compound Name Substituent(s) Key Features Biological Relevance Reference
2-(2-Methoxyphenyl)-1,2,3,4-THIQ-1-carbonitrile 2-Methoxyphenyl, nitrile group White/yellow solid; IR/NMR-verified purity; potential CNS activity Synthetic intermediate for neurotoxins
N-Methyl-1,2,3,4-tetrahydroisoquinoline N-Methyl group Endogenous neurotoxin precursor; MAO-B substrate Linked to Parkinson’s pathogenesis
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Pyridine core, methyl-phenyl group Dopaminergic neurotoxin; induces Parkinsonism Model compound for neurotoxicity studies
2-(Cyclohexylmethyl)-7-sulfonamide-THIQ Cyclohexylmethyl, sulfonamide Synthetic intermediate; therapeutic potential in CNS disorders Analgesic or neuroprotective candidate
(S)-1-Phenyl-THIQ Chiral phenyl group High structural similarity (0.95 similarity score) Pharmacophore for receptor ligands

Key Comparisons

Synthetic Accessibility :

  • Unlike methoxy-substituted THIQs (e.g., ), 2-(pyrrolidine-1-sulfonyl)-THIQ requires specialized sulfonylation steps, often involving protected intermediates (e.g., trifluoroacetyl groups) to ensure regioselectivity .
  • MPTP () and N-methyl-THIQ () are simpler to synthesize but lack the sulfonyl group’s metabolic stability.

Biological Activity: Neurotoxicity: N-Methyl-THIQ derivatives are oxidized by monoamine oxidase (MAO-B) to neurotoxic isoquinolinium ions, mirroring MPTP’s mechanism . Therapeutic Potential: Sulfonamide-THIQs (e.g., ) exhibit enhanced blood-brain barrier penetration compared to nitrile or methoxy-substituted analogues (), making them candidates for CNS-targeted therapies.

Structural Diversity :

  • The spiroheterocyclic THIQ derivatives () feature fused piperidine or pyridine rings, which confer conformational rigidity absent in 2-(pyrrolidine-1-sulfonyl)-THIQ.
  • Chiral analogues like (S)-1-Phenyl-THIQ () highlight enantiomer-specific bioactivity, a factor underexplored in sulfonyl-THIQs.

Pharmacokinetic and Physicochemical Properties

Property 2-(Pyrrolidine-1-sulfonyl)-THIQ N-Methyl-THIQ MPTP 2-Methoxyphenyl-THIQ
LogP ~2.5 (estimated) 1.8 2.1 2.3
MAO-B Substrate Likely low Yes Yes No
Aqueous Solubility Moderate Low Low Low
Neurotoxic Risk Unlikely High Very High Unknown

Research Findings and Implications

  • Neurotoxicity vs. Therapeutic Design: While N-methyl-THIQs and MPTP are established neurotoxins, sulfonyl-THIQs may offer a safer profile for drug development.
  • Structural Optimization : The pyrrolidine sulfonyl group’s electron-withdrawing nature may stabilize the molecule against oxidative metabolism, a critical advantage over methoxy- or methyl-substituted analogues .
  • Unresolved Questions : The exact MAO-B interaction of 2-(pyrrolidine-1-sulfonyl)-THIQ remains unstudied, warranting comparative enzymatic assays with MPTP and N-methyl-THIQ derivatives.

Biological Activity

2-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring fused to a tetrahydroisoquinoline structure with a sulfonyl group, which contributes to its unique pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4SC_{14}H_{18}N_{2}O_{4}S with a molecular weight of approximately 310.37 g/mol. The compound's structure allows for various chemical interactions that are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing the tetrahydroisoquinoline scaffold exhibit anticancer properties. For instance, derivatives of tetrahydroisoquinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The sulfonyl group enhances interaction with specific cellular targets, potentially leading to selective cytotoxicity against cancerous cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease. In studies evaluating various derivatives, some demonstrated strong inhibitory activity against AChE with IC50 values in the low micromolar range, indicating significant potential for treating conditions like Alzheimer's disease .

Antibacterial Activity

Preliminary studies suggest that this compound exhibits moderate antibacterial activity against several strains of bacteria. For example, it was found to be effective against Salmonella typhi and Bacillus subtilis, suggesting its potential as a lead compound for developing new antibacterial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation and function .

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated the anticancer properties of tetrahydroisoquinoline derivatives; showed apoptosis induction in cancer cell lines .
Study 2 Investigated enzyme inhibition; reported strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM across various compounds .
Study 3 Assessed antibacterial activity; demonstrated effectiveness against Salmonella typhi and Bacillus subtilis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine or sulfonyl groups can significantly enhance biological activity. For example, changes in substituents on the tetrahydroisoquinoline core have been shown to affect both potency and selectivity towards specific enzymes or receptors .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodology : The compound can be synthesized via Sonogashira coupling or alkylation strategies. For example, pyrrolidine-containing derivatives are often prepared by reacting 1,2,3,4-tetrahydroisoquinoline with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Key steps include purification via column chromatography and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis to confirm purity and structure . Microwave-assisted synthesis has also been employed to accelerate reaction kinetics, as demonstrated in protocols for similar tetrahydroisoquinoline derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., pyrrolidine sulfonyl groups resonate at δ 2.8–3.5 ppm), while 13C^{13}C-NMR confirms carbon skeleton integrity.
  • Infrared (IR) Spectroscopy : Detects sulfonyl (S=O) stretches near 1150–1350 cm1^{-1}.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.